N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-7-9-16(10-8-15)18-11-12-21(24-23-18)27-14-20(25)22-13-17-5-3-4-6-19(17)26-2/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQOLZBNORVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data.
Synthesis and Structural Characteristics
The synthesis of N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 2-methoxybenzylamine with a thioacetate derivative of pyridazine. The resulting compound features a thioether linkage, which is crucial for its biological activity.
Chemical Structure:
- Molecular Formula: C_{19}H_{20}N_{3}O_{1}S
- Molecular Weight: 345.45 g/mol
- IUPAC Name: N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
Cytotoxicity Studies
In vitro studies have demonstrated that N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The cytotoxicity was evaluated using the MTT assay, which measures cell viability.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide | HeLa | 25 |
| N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide | MCF-7 | 30 |
These results indicate that the compound has a promising potential as an anticancer agent, particularly due to its selective toxicity towards cancer cells compared to normal cells.
The mechanism by which N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide exerts its cytotoxic effects may involve several pathways:
- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation: It interferes with cell cycle progression, particularly at the G1/S phase transition, thereby inhibiting the proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
Case Study 1: Evaluation Against HeLa Cells
In a study published in the Asian Journal of Pharmaceutical and Clinical Research, researchers evaluated the cytotoxic activity of various derivatives, including N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide. The study found that this compound had an IC50 value significantly lower than many other tested compounds, indicating superior efficacy against HeLa cells .
Case Study 2: Mechanistic Insights
Another research article explored the mechanistic aspects of this compound's action. It was found that treatment with N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide led to increased levels of caspase activation and PARP cleavage in treated cells, confirming its role in inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle and Thioacetamide Linkage
The pyridazine-thioacetamide framework is shared with several analogs:
Substituent Effects on Physicochemical Properties
N-Substituent Variations
- 2-Methoxybenzyl : Introduces aromaticity and moderate hydrophobicity. The methoxy group may engage in hydrogen bonding or π-π stacking .
- Piperazine-p-tolyl (in 3e): A basic piperazine moiety increases water solubility and introduces a secondary binding site for target interactions .
Pyridazine vs. Benzothiazole Cores
Spectroscopic and Analytical Data
While specific data for the target compound are unavailable, analogs provide insights:
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the thioether group between pyridazine and acetamide derivatives .
- Coupling reactions under alkaline or acidic conditions to attach substituents like the 2-methoxybenzyl group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Answer:
Critical parameters include:
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., oxidation of thiol groups) .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may enhance cross-coupling efficiency .
- pH modulation : Alkaline conditions (pH 8–10) favor nucleophilic thiolate formation, accelerating thioether linkage .
- Real-time monitoring : TLC or inline IR spectroscopy detects intermediates, enabling rapid adjustments .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core methods include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of the pyridazin-3-yl and p-tolyl groups .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation .
Advanced: How can structural ambiguities in the pyridazine-thioacetamide region be resolved?
Answer:
- DEPT-135 NMR distinguishes CH, CH2, and CH3 groups near the thioacetamide moiety .
- NOESY experiments identify spatial proximity between the methoxybenzyl and pyridazine rings .
- DFT computational modeling predicts electronic effects influencing bond angles and reactivity .
Basic: What preliminary assays are used to assess biological activity?
Answer:
- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases) are screened at 10 µM–1 mM concentrations .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) determine IC50 values .
- Solubility testing : PBS/DMSO mixtures evaluate bioavailability .
Advanced: How should researchers address contradictory data in biological activity studies?
Answer:
- Dose-response validation : Repeat assays across 3+ independent trials to confirm IC50 consistency .
- Off-target profiling : Use proteome-wide microarrays to identify unintended interactions .
- Metabolite analysis : LC-MS identifies degradation products that may interfere with assays .
Basic: What functional groups dictate reactivity in this compound?
Answer:
- Thioether (-S-) : Prone to oxidation; requires inert atmospheres during synthesis .
- Methoxybenzyl group : Participates in π-π stacking with aromatic residues in target proteins .
- Acetamide backbone : Stabilizes hydrogen bonding with biological targets .
Advanced: How can regioselectivity challenges in pyridazine derivatization be mitigated?
Answer:
- Directing groups : Install temporary protecting groups (e.g., Boc) to steer reactivity .
- Microwave-assisted synthesis : Reduces reaction time and improves regiochemical control .
- Computational screening : DFT calculations predict favorable substitution sites .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture control : Use desiccants to avoid hydrolysis of the acetamide group .
- Oxygen-free environments : Argon gas prevents thioether oxidation .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent scanning : Replace p-tolyl with electron-withdrawing groups (e.g., -NO2) to modulate bioactivity .
- Bioisosteric replacement : Swap pyridazine with triazolo-pyrimidine to enhance metabolic stability .
- 3D-QSAR modeling : Correlate steric/electronic features with activity data from analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
